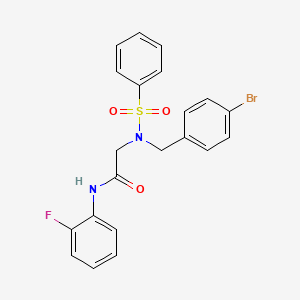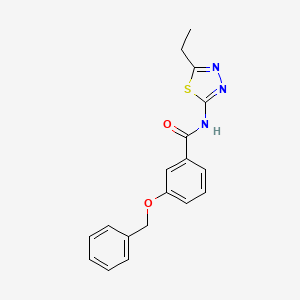![molecular formula C19H22ClNOS B5849278 2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B5849278.png)
2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide selectively binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling pathways. This leads to the inhibition of B-cell activation, proliferation, and survival, which are key processes involved in the development and progression of various diseases.
Biochemical and Physiological Effects
2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide has been shown to have significant biochemical and physiological effects on B-cells. It inhibits the activation of B-cells and reduces their survival and proliferation. This leads to a decrease in the production of autoantibodies and pro-inflammatory cytokines, which are key contributors to the pathogenesis of autoimmune and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, its efficacy and safety in humans are still being evaluated, and further studies are needed to determine its optimal dosing and potential side effects.
Orientations Futures
There are several future directions for the study of 2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide. One potential application is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. It may also have potential in the treatment of autoimmune and inflammatory diseases, such as rheumatoid arthritis and lupus. Further studies are needed to determine its efficacy and safety in these diseases and to optimize its dosing and administration. Additionally, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic targets and improved treatment options for various diseases.
Méthodes De Synthèse
The synthesis of 2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide involves a multi-step process that includes the reaction of 2-chlorobenzyl chloride with sodium thiomethoxide to form 2-chlorobenzyl thioether. This intermediate is then reacted with N-(2-isopropyl-6-methylphenyl)acetamide in the presence of a catalyst to yield 2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide.
Applications De Recherche Scientifique
2-[(2-chlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNOS/c1-13(2)16-9-6-7-14(3)19(16)21-18(22)12-23-11-15-8-4-5-10-17(15)20/h4-10,13H,11-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCBDJBFXXDJQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,6-dichlorobenzylidene)amino]-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide](/img/structure/B5849216.png)


![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5849227.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5849233.png)





![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5849300.png)